molecular formula C15H17ClN2O2 B2545835 1-(4-Chlorobenzyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea CAS No. 1351588-50-5

1-(4-Chlorobenzyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea

Cat. No. B2545835
CAS RN: 1351588-50-5
M. Wt: 292.76
InChI Key: SCUDZLMWUDVPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Chlorobenzyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is a urea derivative that is not directly described in the provided papers. However, the papers discuss related 1-aryl-3-(2-chloroethyl) ureas, which are synthesized from different starting materials and have shown potential as anticancer agents. These compounds, including derivatives like methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate and 4-butyl[3-(2-chloroethyl)ureido]benzene, have been evaluated for their cytotoxicity against human adenocarcinoma cells and have been compared to known anticancer drugs such as chlorambucil .

Synthesis Analysis

The synthesis of 1-aryl-3-(2-chloroethyl) ureas involves the reaction of 4-phenylbutyric acid and alkylanilines. Although the exact synthesis of 1-(4-Chlorobenzyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is not detailed, it can be inferred that a similar approach could be used, substituting the appropriate aniline and acid derivatives to introduce the 4-chlorobenzyl and 2,5-dimethylfuran-3-ylmethyl groups .

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The papers do not provide specific details on the molecular structure analysis of the compounds studied, but it is known that the substituents on the urea can significantly affect the compound's biological activity .

Chemical Reactions Analysis

The chemical reactivity of 1-aryl-3-(2-chloroethyl) ureas is not extensively discussed in the provided papers. However, the cytotoxicity assays suggest that these compounds may undergo biotransformation or interact with cellular components to exert their anticancer effects. The lack of mutagenicity in some derivatives indicates that the chemical reactions they undergo do not lead to DNA damage, which is a positive aspect for potential therapeutic use .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aryl-3-(2-chloroethyl) ureas, such as solubility, stability, and reactivity, are important for their biological activity and pharmacokinetic profile. The papers mention that some of the synthesized compounds were not toxic at high doses in mice and had better antineoplastic activity and fewer side effects compared to chlorambucil, suggesting favorable properties for drug development .

Scientific Research Applications

Mechanistic Studies in Chemistry

Research on urea derivatives has shown their involvement in forming specific compounds through chemical reactions. For instance, urea and its derivatives can react with acyloins and diacetyl under acid conditions to form imidazolin-2-ones and other cyclic compounds, highlighting their role in synthesizing heterocyclic structures which are often of interest in pharmaceutical chemistry (Butler & Hussain, 1981).

Catalytic Activities and Biological Applications

Urea derivatives have also been investigated for their catalytic properties, such as mimicking the activity of metalloenzymes like urease. Dinuclear nickel complexes, for example, have demonstrated urease-like activity in catalyzing the hydrolysis of urea, suggesting potential applications in synthetic bioinorganic chemistry and the development of enzyme mimics (Kundu et al., 2021).

Herbicide Development and Anticancer Research

Some urea derivatives have been studied for their herbicidal properties, indicating potential agricultural applications. Additionally, certain 1-aryl-3-(2-chloroethyl) urea derivatives have been synthesized and evaluated for their anticancer properties in vitro, showing promising results as antineoplastic agents (Gaudreault et al., 1988).

Molecular Docking Studies

Molecular docking studies on urea/thiourea derivatives have shed light on their potential anticonvulsant activities, further demonstrating the diverse biological activities that urea derivatives may exhibit. These studies provide insights into how such compounds could be optimized for therapeutic applications (Thakur et al., 2017).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2,5-dimethylfuran-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-10-7-13(11(2)20-10)9-18-15(19)17-8-12-3-5-14(16)6-4-12/h3-7H,8-9H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUDZLMWUDVPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.